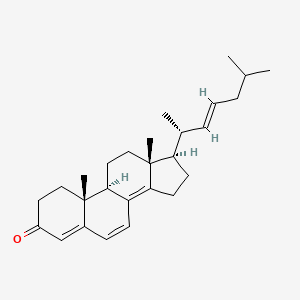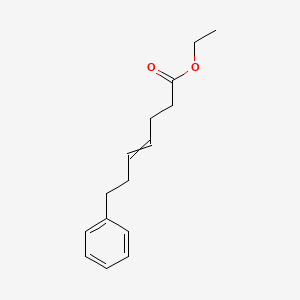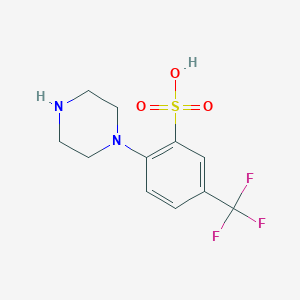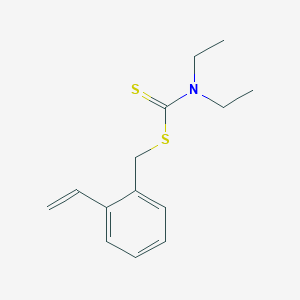
(2-Ethenylphenyl)methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethenylphenyl)methyl diethylcarbamodithioate is an organic compound with a complex structure that includes both aromatic and carbamodithioate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylphenyl)methyl diethylcarbamodithioate typically involves the reaction of 2-ethenylphenylmethyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethenylphenyl)methyl diethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Applications De Recherche Scientifique
(2-Ethenylphenyl)methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as an additive in lubricants and pesticides.
Mécanisme D'action
The mechanism of action of (2-Ethenylphenyl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethenylphenyl)methyl diethylcarbamate
- (2-Ethenylphenyl)methyl diethylcarbamothioate
- (2-Ethenylphenyl)methyl diethylcarbamodithioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where others may not be as effective.
Propriétés
Numéro CAS |
159248-38-1 |
|---|---|
Formule moléculaire |
C14H19NS2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
(2-ethenylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H19NS2/c1-4-12-9-7-8-10-13(12)11-17-14(16)15(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 |
Clé InChI |
IFOXPCORZHHQBS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCC1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)


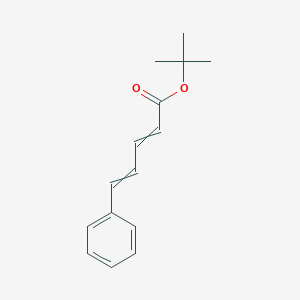
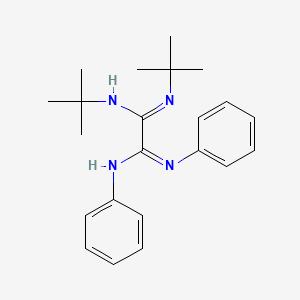

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

